2-Chloro-4-methoxy-N,N-dimethylaniline
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Overview
Description
2-Chloro-4-methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is a derivative of aniline, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and two methyl groups attached to the nitrogen atom. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-N,N-dimethylaniline typically involves the alkylation of 2-chloro-4-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxy-N,N-dimethylaniline is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways . The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylaniline: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-N,N-dimethylaniline: Lacks the chloro group, affecting its chemical properties and uses.
2,4-Dimethoxyaniline: Contains two methoxy groups, leading to distinct chemical behavior and applications.
Uniqueness
2-Chloro-4-methoxy-N,N-dimethylaniline is unique due to the presence of both chloro and methoxy groups, which confer specific reactivity and binding properties. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds and enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-chloro-4-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,1-3H3 |
InChI Key |
POQKWNQUGCNCKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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